2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene
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Overview
Description
2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene is a halogenated aromatic compound with the molecular formula C8H6BrClF2O. This compound is characterized by the presence of bromine, chlorine, and difluoroethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene typically involves halogenation reactions. One common method is the electrophilic substitution reaction, where a benzene ring is substituted with bromine and chlorine atoms. The difluoroethoxy group can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of ethers or amines, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chlorobenzene
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-3-chloro-5-fluorobenzene
Uniqueness
2-Bromo-1-chloro-3-(2,2-difluoroethoxy)benzene is unique due to the presence of the difluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-1-chloro-3-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-8-5(10)2-1-3-6(8)13-4-7(11)12/h1-3,7H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURQOOOVNHZTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)OCC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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